![molecular formula C13H11NO4 B3193318 1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]- CAS No. 70657-11-3](/img/structure/B3193318.png)
1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, also known as maleimide, is a heterocyclic compound with the formula C4H3NO2 . It is a core structure found in many natural and synthetic compounds . The derivatives of 1H-Pyrrole-2,5-dione often have different properties and applications depending on the substituents attached to the pyrrole ring .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines . Other methods include the use of metal-catalyzed conversions of primary diols and amines .Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-2,5-dione consists of a five-membered ring with two double bonds and a nitrogen atom . The exact structure of “1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-” would depend on the specific locations of the oxiranylmethoxy and phenyl groups on the pyrrole ring.Chemical Reactions Analysis
The chemical reactions of 1H-Pyrrole-2,5-dione and its derivatives can vary widely depending on the specific substituents present on the pyrrole ring. For example, N-substituted pyrroles can be produced through the oxidative coupling of diols and primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrole-2,5-dione and its derivatives can vary depending on the specific substituents present. For example, 1H-Pyrrole-2,5-dione has a molecular weight of 97.0721 . Other properties such as melting point and solubility would depend on the specific derivative .Safety and Hazards
Propriétés
Numéro CAS |
70657-11-3 |
|---|---|
Formule moléculaire |
C13H11NO4 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
1-[4-(oxiran-2-ylmethoxy)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11NO4/c15-12-5-6-13(16)14(12)9-1-3-10(4-2-9)17-7-11-8-18-11/h1-6,11H,7-8H2 |
Clé InChI |
ITHTYRPMMCAEET-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=C(C=C2)N3C(=O)C=CC3=O |
SMILES canonique |
C1C(O1)COC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


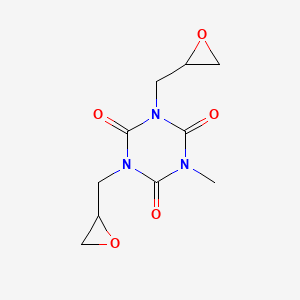

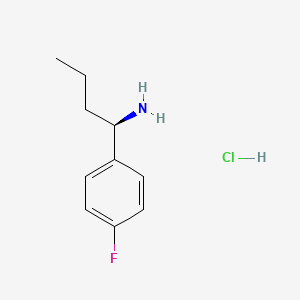
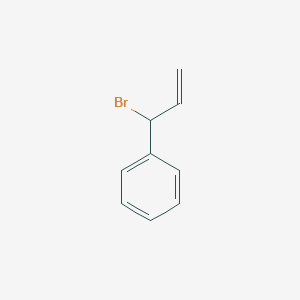
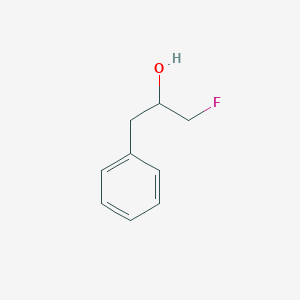

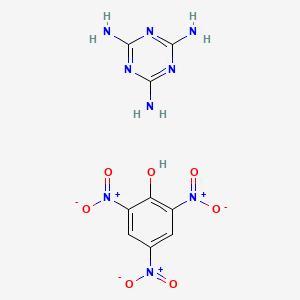
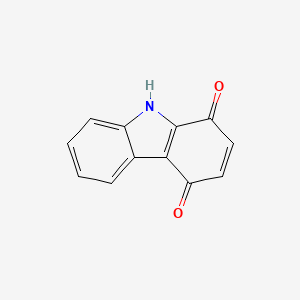
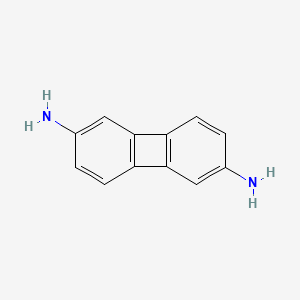

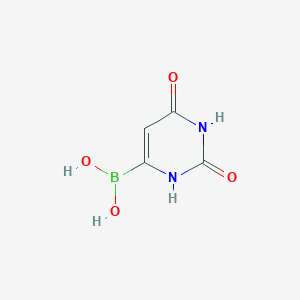

![[(2R)-oxan-2-yl]methanol](/img/structure/B3193334.png)